molecular formula C20H21N3O2 B12609484 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-50-4

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one

Cat. No.: B12609484
CAS No.: 651029-50-4
M. Wt: 335.4 g/mol
InChI Key: UZXOLEDHGWADML-UHFFFAOYSA-N
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Description

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one is a complex organic compound that features a piperazine moiety attached to an isoquinolinone structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one typically involves multiple steps, starting with the preparation of the isoquinolinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group on the isoquinolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoquinolinone core can be reduced to form a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the isoquinolinone core produces tetrahydroisoquinoline derivatives .

Scientific Research Applications

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group and the piperazine moiety. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity .

Properties

CAS No.

651029-50-4

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-hydroxy-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C20H21N3O2/c24-18-3-1-2-16-19(18)17(12-22-20(16)25)15-6-4-14(5-7-15)13-23-10-8-21-9-11-23/h1-7,12,21,24H,8-11,13H2,(H,22,25)

InChI Key

UZXOLEDHGWADML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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